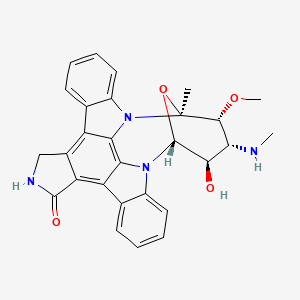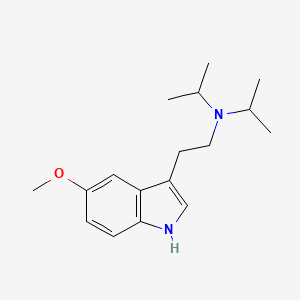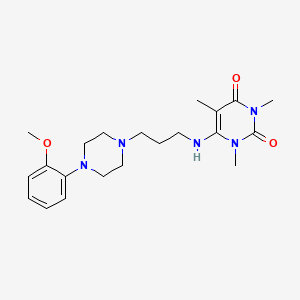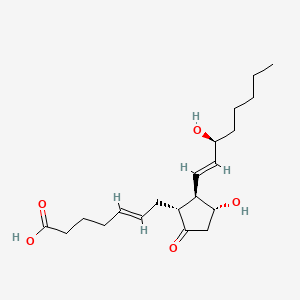
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 69024 is a highly selective dopamine D-1 receptor antagonist. It is a radioligand that may antagonize self-mutilatory behavior.
Applications De Recherche Scientifique
Radiosynthesis for Dopamine D1 Receptor Studies
This compound was used in the synthesis of a selective ligand for the D1 receptor, crucial for studying dopamine D1 receptors in vivo using PET (Positron Emission Tomography). The compound was prepared by N-alkylation of N-desmethyl A-69024 with methyl iodide, showing potential in neuroscience research for understanding dopamine-related activities in the brain (Kassiou et al., 1994).
Natural Products and Synthesis
Derived compounds have been isolated from the red alga Rhodomela confervoides, showcasing the compound's relevance in natural product chemistry. These compounds have potential applications in pharmacology and biochemistry due to their complex structures and biological activities (Ma et al., 2007).
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of various heterocyclic compounds, playing a significant role in the development of new pharmaceuticals and materials. The benzyne reaction of this compound has been a key step in synthesizing diverse molecular structures (Kametani et al., 1967).
Photolytic Synthesis
The compound has been employed in photolytic synthesis processes, illustrating its versatility in synthetic organic chemistry. This approach leads to the creation of novel structures with potential applications in medicinal chemistry (Kametani et al., 1973).
Alkaloid Synthesis
It has been used in the synthesis of various alkaloids, which are crucial in pharmaceutical research due to their diverse biological activities. These synthetic pathways are critical for developing new drugs and understanding biological mechanisms (Orito et al., 1995).
Propriétés
Numéro CAS |
58939-37-0 |
|---|---|
Nom du produit |
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C20H24BrNO4 |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |
Clé InChI |
YVBUTIYRCMQJHW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)





![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)





